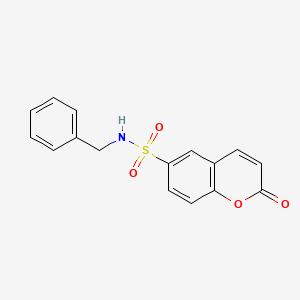

N-benzyl-2-oxo-2H-chromene-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new coumarin-6-sulfonamides have been synthesized as potential antibacterial agents . The reaction of coumarin with chlorosulfonic acid was found to yield the corresponding coumarin sulfonyl chloride. In the next step, coumarin sulfonyl chloride was reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which are structurally similar to “N-benzyl-2-oxo-2H-chromene-6-sulfonamide”, have been found to possess antiviral activity . They have been reported to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been reported to exhibit anti-inflammatory properties . This suggests that “N-benzyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer activity, indicating that “N-benzyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used in cancer treatment .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity, suggesting that “N-benzyl-2-oxo-2H-chromene-6-sulfonamide” could be used to combat various bacterial and fungal infections .

Fungicidal Activity

Coumarin compounds, which are structurally similar to “N-benzyl-2-oxo-2H-chromene-6-sulfonamide”, have been used as fungicides . This suggests that “N-benzyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used to control fungal diseases in agriculture .

Insecticidal Activity

Coumarin compounds have also been found to possess insecticidal activity . This indicates that “N-benzyl-2-oxo-2H-chromene-6-sulfonamide” could potentially be used as an insecticide .

Mecanismo De Acción

Target of Action

N-benzyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of diabetes .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes that play a key role in the breakdown of carbohydrates into glucose . By inhibiting these enzymes, the compound slows down the digestion of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream .

In addition, the compound also exhibits potential PPAR-γ activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism. Activation of PPAR-γ improves insulin sensitivity, making it a valuable target for the treatment of type 2 diabetes .

Biochemical Pathways

By inhibiting α-amylase and α-glycosidase, N-benzyl-2-oxo-2H-chromene-6-sulfonamide affects the carbohydrate digestion pathway, slowing down the breakdown of complex carbohydrates into glucose . This leads to a slower release of glucose into the bloodstream after a meal, helping to control postprandial blood glucose levels .

The activation of PPAR-γ by the compound influences the adipogenesis pathway, promoting the differentiation of pre-adipocytes into adipocytes . This leads to an increase in the number of adipocytes that can store fat, thereby reducing the level of free fatty acids in the bloodstream. This, in turn, improves insulin sensitivity .

Pharmacokinetics

The in silico ADMET prediction for N-benzyl-2-oxo-2H-chromene-6-sulfonamide indicates that the compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed into the bloodstream when taken orally, and it possesses characteristics that make it suitable to be developed into a drug .

Result of Action

The inhibition of α-amylase and α-glycosidase by N-benzyl-2-oxo-2H-chromene-6-sulfonamide results in a slower digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal . This can help to control postprandial hyperglycemia, a common issue in individuals with diabetes .

The activation of PPAR-γ by the compound promotes adipogenesis, leading to an increase in the number of adipocytes . This can help to improve insulin sensitivity, as a reduction in the level of free fatty acids in the bloodstream can enhance the body’s response to insulin .

Action Environment

The action of N-benzyl-2-oxo-2H-chromene-6-sulfonamide can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound, potentially influencing its bioavailability . Additionally, factors such as the presence of other medications, the individual’s metabolic rate, and their overall health status can also influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

N-benzyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c18-16-9-6-13-10-14(7-8-15(13)21-16)22(19,20)17-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVQPCKEMAZSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359057 |

Source

|

| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-oxo-2H-chromene-6-sulfonamide | |

CAS RN |

84015-70-3 |

Source

|

| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)

![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)

![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)

![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)